2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE
Overview
Description
2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE is a useful research compound. Its molecular formula is C20H23F3N6O and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is 420.18854386 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research into heterocyclic compounds often explores novel synthetic routes to create complex molecules with potential biological activities. For example, studies have detailed the synthesis of new heterocycles incorporating various moieties, such as thiadiazole, pyrazole, and pyridine derivatives, demonstrating the versatility of heterocyclic chemistry in accessing structurally diverse and potentially bioactive compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial and Antitumor Activities
Heterocyclic compounds often exhibit significant biological activities, making them targets for drug discovery and development. Studies have shown that novel heterocycles, including those incorporating antipyrine moieties, exhibit antimicrobial properties, highlighting their potential as leads for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, the antitumor and antioxidant evaluations of certain heterocyclic compounds have shown promising results, further emphasizing the importance of heterocyclic chemistry in medicinal chemistry research (Albratty, El-Sharkawy, & Alam, 2017).
Properties
IUPAC Name |
2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O/c1-10(14-8-24-28(4)12(14)3)25-17(30)9-29-19-18(11(2)27-29)15(20(21,22)23)7-16(26-19)13-5-6-13/h7-8,10,13H,5-6,9H2,1-4H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCTVXZUSGPSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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